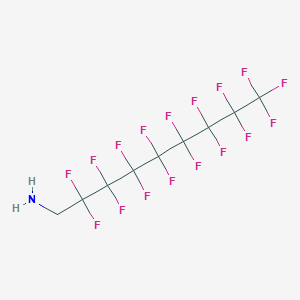

1H,1H-Perfluorononylamine

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1H,1H-Perfluorononylamine typically involves the reaction of perfluorinated alkyl iodides with ammonia or amines under specific conditions. One common method includes the use of a perfluorinated alkyl iodide and an amine in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure . Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

1H,1H-Perfluorononylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Applications in Material Science

1. Surface Coatings

1H,1H-Perfluorononylamine is utilized in the development of advanced surface coatings due to its excellent water and oil repellency. These coatings are particularly valuable in industries such as textiles, automotive, and electronics. The fluorinated chains enhance the durability and performance of coatings against harsh environmental conditions.

2. Lubricants

The compound is also explored as an additive in lubricants. Its low friction coefficient and thermal stability make it suitable for high-performance applications where conventional lubricants may fail.

Environmental Applications

1. Contaminant Removal

Due to its unique properties, this compound has been investigated for use in environmental remediation processes. Its ability to adsorb and encapsulate pollutants makes it a candidate for removing hazardous substances from water and soil.

2. Green Chemistry Initiatives

Research into the use of this compound in green chemistry focuses on developing sustainable processes that minimize environmental impact. The compound's stability allows for reactions that do not generate harmful byproducts.

Medicinal Chemistry Applications

1. Drug Delivery Systems

In medicinal chemistry, this compound is being studied for its potential in drug delivery systems. Its lipophilic nature can facilitate the transport of hydrophobic drugs across biological membranes, enhancing therapeutic efficacy.

2. Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. This opens avenues for research into new antimicrobial agents that could combat resistant strains of bacteria.

Case Studies

Mecanismo De Acción

The mechanism of action of 1H,1H-Perfluorononylamine involves its interaction with specific molecular targets and pathways. The high fluorine content of the compound allows it to interact with hydrophobic regions of proteins and membranes, affecting their structure and function. This interaction can lead to changes in enzyme activity, membrane permeability, and signal transduction pathways .

Comparación Con Compuestos Similares

1H,1H-Perfluorononylamine can be compared with other similar fluorinated amines, such as:

1H,1H-Perfluorooctylamine: This compound has a shorter perfluorinated chain, resulting in different physical and chemical properties.

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononan-1-amine: This is another name for this compound, highlighting its structural uniqueness.

2,2,3,3,3-Pentafluoropropylamine: This compound has fewer fluorine atoms, leading to different reactivity and applications.

The uniqueness of this compound lies in its longer perfluorinated chain, which imparts distinct properties such as higher hydrophobicity and thermal stability compared to shorter-chain fluorinated amines .

Actividad Biológica

1H,1H-Perfluorononylamine is a fluorinated compound that has garnered attention for its unique biochemical properties and biological activities. This article explores its interactions with biological systems, cellular effects, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C9H4F17N) is characterized by a perfluorinated alkyl chain attached to an amine group. The high fluorine content imparts distinct properties such as hydrophobicity and stability, which influence its biological interactions.

The mechanism of action of this compound involves interactions with various molecular targets:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. These interactions can inhibit enzyme activity, leading to alterations in metabolic pathways.

- Cell Membrane Interactions : Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane permeability and fluidity. This can disrupt normal cellular functions and signaling pathways .

Cellular Effects

This compound exhibits significant effects on cellular processes:

- Mitochondrial Function : Studies indicate that this compound can disrupt mitochondrial function, leading to decreased ATP production and altered metabolic flux. This disruption may contribute to cytotoxic effects observed in various cell types.

- Gene Expression : The compound influences gene expression related to stress responses and metabolic regulation. For example, it has been linked to upregulation of genes involved in detoxification processes .

Toxicity and Safety

Research has highlighted the importance of assessing the toxicity of this compound:

- In Vivo Studies : In animal models, intraperitoneal administration of the compound resulted in rapid absorption and distribution to organs such as the liver and spleen. While some studies reported low toxicity at specific doses, others indicated potential hepatotoxic effects characterized by vacuolation of liver cells .

- Toxicological Screening : Preliminary toxicity screening suggests that while some derivatives may be nontoxic, caution is warranted due to the varied responses observed across different compounds within this class .

Applications in Research and Industry

This compound has diverse applications:

- Fluorinated Biomolecules : It is utilized in the synthesis of fluorinated compounds for drug discovery due to its enhanced metabolic stability and bioavailability .

- Industrial Applications : The compound serves as a precursor for fluorinated surfactants and coatings used in various industrial processes.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F17N/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVFAVFXCUPMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379930 | |

| Record name | 1H,1H-Perfluorononylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-47-5 | |

| Record name | 1H,1H-Perfluorononylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanamine, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H,1H-Perfluorononylamine interact with jute and what are the downstream effects?

A1: In this study, this compound is grafted onto the lignin component of jute fibers through a laccase-mediated reaction []. Laccase, an enzyme, catalyzes the oxidation of PFNL, generating reactive species. These reactive species then interact with the lignin on the jute surface, forming covalent bonds. This grafting process leads to the incorporation of fluorine atoms on the jute surface, increasing its hydrophobicity (water repellency) []. The contact angle, a measure of hydrophobicity, significantly increases after PFNL grafting, indicating the altered surface properties of the jute fibers [].

Q2: Can you elaborate on the material compatibility of this compound in this specific application?

A2: The research demonstrates the compatibility of this compound with jute fibers, specifically with the lignin component []. The laccase-mediated grafting method proves to be effective in attaching PFNL onto the jute surface without causing significant structural damage to the fibers. The resulting modified jute exhibits enhanced hydrophobicity, showcasing the successful integration of PFNL into the material []. This modification suggests potential applications of this treated jute in environments where water repellency is beneficial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.